molecular formula C13H10O4 B2632614 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid CAS No. 591210-45-6

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Cat. No. B2632614
CAS RN: 591210-45-6
M. Wt: 230.219
InChI Key: KOCXJZFYVLACQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Formylfuran-2-boronic acid” is a bifunctional reagent used in the synthesis of π-extended heteroarylfuran systems . It’s involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also used in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .


Synthesis Analysis

This compound is used as a reactant in various synthesis processes. For instance, it’s involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also used in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular formula of “5-Formylfuran-2-boronic acid” is C5H5BO4 . Its average mass is 139.902 Da and its monoisotopic mass is 140.028091 Da .


Chemical Reactions Analysis

As a bifunctional reagent, “5-Formylfuran-2-boronic acid” is used in the synthesis of π-extended heteroarylfuran systems . It’s involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also used in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

“5-Formylfuran-2-boronic acid” is a pale brown to brown powder . It’s insoluble in water .

Scientific Research Applications

Synthesis of Schiff-base Ligands

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid has been utilized in the synthesis of Schiff base ligands. These ligands were prepared through the condensation of the compound with diamines like ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. These products have been characterized by various spectroscopic methods, indicating the compound's utility in creating complex organic structures (Cui Qing-xia, 2006).

Light-Induced Reactions of Quinones

The compound is involved in light-induced reactions of quinones, leading to the formation of various organic products. This showcases its reactivity under specific conditions, like irradiation with visible light, which is significant for understanding its behavior in chemical reactions (J. Bruce & D. Creed, 1970).

Electrochemical Synthesis

It plays a role in the electrochemical synthesis of complex organic compounds. For instance, its derivatives have been used in the novel electrochemical aryl radical generation and cyclization, followed by carboxylation, indicating its potential in electrochemical applications (H. Senboku, Jun-ya Michinishi, & S. Hara, 2011).

Cyclization Reactions

The compound has been used in cyclization reactions of various organic compounds, demonstrating its utility in creating more complex chemical structures. These cyclization reactions are crucial for the synthesis of novel organic compounds with potential applications in various fields (M. Kočevar, S. Polanc, B. Stanovnik, F. Škerjanc, & M. Tiŝler, 1982).

Formation of Layered Structures

This compound has been instrumental in forming cocrystals and layered structures. Such applications are important in the field of crystal engineering and materials science, where the arrangement of molecules in a solid-state can lead to unique physical properties (V. Pedireddi, A. Ranganathan, & S. Chatterjee, 1998).

Antimicrobial and Nematicidal Activities

Derivatives of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid have shown potential in antimicrobial and nematicidal activities. These studies indicate its potential use in developing new pharmaceuticals or agrochemicals (C. S. Reddy, D. C. Rao, Vookanti Yakub, & A. Nagaraj, 2010).

Safety And Hazards

This compound is air sensitive . It should be stored away from air and oxidizing agents, in a cool, dry, and well-ventilated condition, under inert gas .

properties

IUPAC Name

3-(5-formylfuran-2-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCXJZFYVLACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

CAS RN

591210-45-6
Record name 3-(5-formylfuran-2-yl)-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.